N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a pyrimidine core substituted with a benzodioxole-methoxy group at position 6 and a 2-methoxyphenylacetamide moiety at position 2. Its structure combines aromatic and heterocyclic components, which are common in pharmacologically active molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-26-16-5-3-2-4-15(16)9-20(25)24-19-10-21(23-12-22-19)27-11-14-6-7-17-18(8-14)29-13-28-17/h2-8,10,12H,9,11,13H2,1H3,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORBBDXVSNVOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)OCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article delves into its synthesis, mechanisms of action, and biological activity, supported by relevant research findings.
- Molecular Formula : C20H20N4O4
- Molecular Weight : 392.40 g/mol
- CAS Number : 1421489-49-7
Synthesis
The compound can be synthesized through various organic reactions involving pyrimidine derivatives and benzo[d][1,3]dioxole structures. The synthesis typically involves the reaction of substituted acetamides with appropriate pyrimidine precursors under controlled conditions to yield the desired product.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit notable anticancer activity. For instance, studies have shown that similar compounds can significantly inhibit tumor growth in various cancer cell lines.
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Cell Line Studies :
- HepG2 (Liver Cancer) : IC50 values reported around 2.38 µM.
- HCT116 (Colorectal Cancer) : IC50 values around 1.54 µM.
- MCF7 (Breast Cancer) : IC50 values around 4.52 µM.
These values suggest that these compounds are more effective than standard drugs like doxorubicin, which has higher IC50 values in similar assays .
- Mechanism of Action :
-
Molecular Docking Studies :
- Docking studies have indicated that the compound interacts with key proteins involved in cancer progression, including tubulin and other microtubule-associated proteins. This interaction disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
Study 1: Antitumor Activity Evaluation
A recent study evaluated a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. Among these, this compound exhibited superior antiproliferative effects compared to other derivatives tested.
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound A | HCT116 | 1.54 | 8.29 |
| Compound A | MCF7 | 4.52 | 4.56 |
This data highlights the potential of this compound as a lead candidate for further development in cancer therapy.
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers assessed the compound's effect on mitochondrial apoptosis pathways by measuring levels of Bcl-2 and Bax proteins. The results indicated a significant increase in pro-apoptotic signals when treated with this compound, suggesting its role in promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other acetamide derivatives allow for comparative analysis of key properties:
Structural Analogues with Pyrimidine and Benzodioxole Moieties
2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (Compound 3, ) Structure: Similar pyrimidine backbone with a benzodioxole-methylamino group and an acetamide-linked isoindolinone.
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
- Structure : Benzodioxole and pyrimidoindole cores linked via a thioacetamide group.
- Activity : Reported in computational databases (e.g., ChEMBL, ZINC) as a bioactive scaffold, though experimental data are pending .
Acetamide Derivatives with Anticancer Activity
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38, )
- Structure : Quinazoline-sulfonylacetamide with a 4-methoxyphenyl group.
- Activity : Demonstrated IC₅₀ values < 10 µM against HCT-116 (colon) and MCF-7 (breast) cancer cell lines .
N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39, )
- Structure : Similar to Compound 38 but with a piperidine substituent.
- Activity : Enhanced selectivity for PC-3 (prostate) cancer cells (IC₅₀ = 2.5 µM) compared to the parent compound .
Antimicrobial and Antifungal Acetamides
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (Compound 47, )
- Structure : Benzo[d]thiazole-sulfonyl-piperazine-acetamide hybrid.
- Activity : Effective against gram-positive Staphylococcus aureus (MIC = 8 µg/mL) .
2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl) acetamide (Compound 49, )
- Structure : Thiazole-substituted acetamide.
- Activity : Broad-spectrum antifungal activity against Candida albicans (MIC = 16 µg/mL) .
Key Comparative Data Table
Mechanistic and Pharmacokinetic Insights
- Structural Determinants of Activity :
- Limitations of Current Data: No direct pharmacokinetic data (e.g., solubility, bioavailability) are available for the target compound. Anticancer and antimicrobial activities are inferred from analogs; experimental validation is required.
Q & A
Q. What are the key synthetic steps for preparing N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide?
- Methodology : The synthesis involves multi-step reactions:
Substitution : React 6-chloropyrimidin-4-amine with benzo[d][1,3]dioxol-5-ylmethanol under alkaline conditions to introduce the methoxy-benzodioxole moiety via nucleophilic aromatic substitution .
Acetamide Formation : Condense the intermediate with 2-(2-methoxyphenyl)acetic acid using coupling agents (e.g., HATU or DCC) in polar aprotic solvents like DMF. Triethylamine is often used to neutralize HCl byproducts .
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- Analytical Workflow :
NMR Spectroscopy : H and C NMR to confirm methoxy, benzodioxole, and acetamide functional groups. Key shifts:
- Benzo[d][1,3]dioxole protons: δ 6.8–7.1 ppm (multiplet).
- Pyrimidine C4: ~160 ppm in C NMR .
Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]) and fragmentation patterns .
Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. How does the benzo[d][1,3]dioxole moiety influence biological activity?
- Functional Role :
- The benzodioxole group enhances lipophilicity, improving blood-brain barrier penetration.
- Its electron-rich structure facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinases or cytochrome P450) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Strategies :
Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
Structural Analog Comparison : Compare with derivatives (e.g., replacing benzodioxole with phenyl or furan) to isolate structure-activity relationships (SAR) . Example:
| Derivative | Bioactivity (IC) | Key Structural Change |
|---|---|---|
| Parent Compound | 12 nM (Kinase X) | Benzodioxole-methoxy |
| Phenyl Analog | 480 nM | Benzodioxole → Phenyl |
| Furan Analog | 220 nM | Benzodioxole → Furan |
Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in cell-based vs. in vivo results .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Process Chemistry Considerations :
Solvent Selection : Replace DMF with dimethylacetamide (DMAc) for better temperature control and easier purification .
Catalyst Screening : Test Pd/C vs. iron powder for nitro-group reductions; iron powder reduces byproduct formation in acidic conditions .
Flow Chemistry : Use continuous flow reactors to improve mixing and heat transfer during exothermic steps (e.g., condensation) .
Q. How can computational methods predict SAR for derivatives?
- In Silico Workflow :
Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots on the parent compound .
Molecular Docking : Simulate binding poses with target proteins (e.g., TRK kinases) using AutoDock Vina. Prioritize derivatives with stronger hydrogen bonds to catalytic lysine residues .
ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity risks (e.g., PAINS filters for pan-assay interference) .
Data Contradiction Analysis
Q. Why do some studies report divergent IC values for the same target?
- Root Causes :
Assay Conditions : Variability in ATP concentrations (10 μM vs. 1 mM) in kinase assays skews inhibition metrics .
Protein Isoforms : Differences in TRKA (vs. TRKB/TRKC) expression levels across cell lines .
Impurity Artifacts : Residual DMF (<0.1% threshold) in the compound can inhibit unrelated targets like HDACs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
